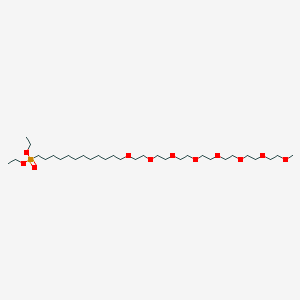

m-PEG8-(CH2)12-phosphonic acid ethyl ester

Description

Properties

IUPAC Name |

1-diethoxyphosphoryl-12-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H65O11P/c1-4-41-43(32,42-5-2)31-15-13-11-9-7-6-8-10-12-14-16-34-19-20-36-23-24-38-27-28-40-30-29-39-26-25-37-22-21-35-18-17-33-3/h4-31H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGUPDSOXUBFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H65O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301129359 | |

| Record name | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112737-70-7 | |

| Record name | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112737-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of m-PEG8-(CH2)12-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for m-PEG8-(CH2)12-phosphonic acid ethyl ester, a bifunctional linker molecule of significant interest in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a convergent three-stage process, involving the preparation of two key intermediates followed by their coupling. This document furnishes detailed experimental protocols, summarizes quantitative data in tabular form, and provides visual diagrams of the synthetic workflow to ensure clarity and reproducibility.

Introduction

This compound is a heterobifunctional linker that features a discrete eight-unit polyethylene glycol (m-PEG8) chain, a dodecyl (C12) spacer, and a diethyl phosphonate group. The methoxy-terminated PEG moiety imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate. The long alkyl chain provides a substantial and flexible spacer, while the phosphonic acid ethyl ester group can serve as a handle for further chemical modification or as a metal-binding group. The synthesis of this molecule is crucial for its application in advanced drug delivery and development.

Proposed Synthetic Pathway

A convergent three-stage synthetic strategy is proposed, which is generally more efficient for the construction of complex molecules. The pathway involves the independent synthesis of two key fragments: Fragment A (m-PEG8-tosylate) and Fragment B (Diethyl (12-hydroxydodecyl)phosphonate) . These fragments are then coupled in the final step via a Williamson ether synthesis.

Experimental Protocols

Stage 1: Synthesis of m-PEG8-tosylate (Fragment A)

This stage involves the activation of the terminal hydroxyl group of m-PEG8-OH by converting it to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

Materials:

-

m-PEG8-OH

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous triethylamine (Et3N)

-

Anhydrous dichloromethane (DCM)

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve m-PEG8-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add anhydrous triethylamine (1.5 eq) dropwise to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to yield m-PEG8-tosylate as a clear oil.

| Parameter | Value |

| Reactant | m-PEG8-OH |

| Reagents | TsCl, Et3N |

| Solvent | DCM |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to RT |

| Typical Yield | 85-95% |

Stage 2: Synthesis of Diethyl (12-hydroxydodecyl)phosphonate (Fragment B)

This multi-step process begins with the commercially available 12-bromo-1-dodecanol and culminates in the desired hydroxyl-functionalized phosphonate.

Step 2a: Protection of 12-Bromo-1-dodecanol

-

Materials: 12-bromo-1-dodecanol, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, anhydrous N,N-dimethylformamide (DMF), diethyl ether, water, brine, anhydrous Na2SO4.

-

Procedure:

-

Dissolve 12-bromo-1-dodecanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.

-

Add TBDMSCl (1.2 eq) portion-wise at room temperature.

-

Stir the mixture for 4-6 hours until TLC indicates the consumption of the starting material.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate under reduced pressure and purify by column chromatography (eluent: hexane/ethyl acetate) to obtain TBDMS-protected 12-bromo-1-dodecanol.

-

Step 2b: Michaelis-Arbuzov Reaction

-

Materials: TBDMS-protected 12-bromo-1-dodecanol, triethyl phosphite.

-

Procedure:

-

In a flask equipped with a reflux condenser, combine TBDMS-protected 12-bromo-1-dodecanol (1.0 eq) and triethyl phosphite (1.5 eq).

-

Heat the mixture to 140-150 °C under an inert atmosphere.

-

Maintain the temperature and stir for 4-8 hours. Monitor the reaction by TLC.

-

After cooling, remove the excess triethyl phosphite by vacuum distillation.

-

The crude product, TBDMS-protected (12-diethylphosphono)dodecanol, is typically used in the next step without further purification.

-

Step 2c: Deprotection

-

Materials: Crude product from Step 2b, tetra-n-butylammonium fluoride (TBAF, 1M solution in THF), anhydrous tetrahydrofuran (THF), ethyl acetate, water, brine, anhydrous Na2SO4.

-

Procedure:

-

Dissolve the crude TBDMS-protected phosphonate in anhydrous THF and cool to 0 °C.

-

Add TBAF solution (1.1 eq) dropwise.

-

Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for another 1-2 hours.

-

Monitor the deprotection by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

-

Purify the residue by column chromatography (eluent: gradient of methanol in dichloromethane) to yield diethyl (12-hydroxydodecyl)phosphonate (Fragment B).

-

| Parameter (Overall for Stage 2) | Value |

| Starting Material | 12-Bromo-1-dodecanol |

| Key Reactions | Silyl ether protection, Michaelis-Arbuzov, Deprotection |

| Typical Overall Yield | 60-75% |

Stage 3: Final Coupling via Williamson Ether Synthesis

In the final stage, the alkoxide of Fragment B is generated and reacted with Fragment A to form the target molecule through an SN2 reaction.

Materials:

-

Diethyl (12-hydroxydodecyl)phosphonate (Fragment B)

-

m-PEG8-tosylate (Fragment A)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na2SO4

Procedure:

-

To a stirred suspension of NaH (1.5 eq, washed with anhydrous hexane to remove mineral oil) in anhydrous THF, add a solution of diethyl (12-hydroxydodecyl)phosphonate (1.0 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Add a solution of m-PEG8-tosylate (1.1 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux (approx. 65 °C) and maintain for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: gradient of methanol in dichloromethane) to afford the final product, this compound.

| Parameter | Value |

| Reactants | Fragment A, Fragment B |

| Base | Sodium Hydride (NaH) |

| Solvent | THF |

| Reaction Time | 12-18 hours |

| Temperature | Reflux (~65 °C) |

| Typical Yield | 50-70% |

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential to confirm the chemical structure, the presence of the PEG, alkyl, and phosphonate moieties, and the overall purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight of the synthesized compound.

-

Chromatography: TLC for reaction monitoring and HPLC for purity assessment.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for this compound. By employing a convergent strategy that utilizes well-established reactions such as the Michaelis-Arbuzov reaction and the Williamson ether synthesis, this valuable bifunctional linker can be produced in a controlled and reproducible manner. The detailed protocols and visual aids provided herein are intended to equip researchers with the necessary information to synthesize this compound for its application in the development of novel therapeutics and other advanced biomedical applications.

"m-PEG8-(CH2)12-phosphonic acid ethyl ester" chemical properties

An In-depth Technical Guide to m-PEG8-(CH2)12-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule designed for advanced applications in bioconjugation, drug delivery, and material science.[1] This compound features three key components: a methoxy-terminated polyethylene glycol (m-PEG8) chain, a twelve-carbon alkyl spacer ((CH2)12), and a terminal phosphonic acid ethyl ester group. The PEG chain imparts hydrophilicity and biocompatibility, which can improve the solubility and pharmacokinetic properties of conjugated molecules.[1][2][3] The long alkyl chain provides a significant hydrophobic segment, and the phosphonic acid ethyl ester group serves as a versatile anchor for binding to metal oxide surfaces or as a precursor to the highly metal-chelating phosphonic acid.[1][4]

This molecule is of particular interest as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to degrade specific target proteins.[5][6][7] The defined length and chemical nature of this linker are critical for optimizing the formation of the ternary complex essential for PROTAC efficacy.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, reaction setup, and integration into various molecular constructs.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₆₅O₁₁P | [3][5] |

| Molecular Weight | 644.8 g/mol | [3][5][8] |

| Appearance | Solid | [5] |

| Purity | Typically ≥95% - 98% | [3][4][5] |

| Storage Condition | -20°C | [3] |

| Solubility | The hydrophilic PEG linker enhances water solubility. | [3][9] |

Reactivity and Stability:

-

Phosphonate Group: The phosphonic acid ethyl ester group is a key reactive site. It can be used to anchor the molecule to various metal oxide surfaces, such as titanium oxide or iron oxide nanoparticles.[1][10] This makes it highly valuable for the surface modification of materials to improve biocompatibility and reduce non-specific protein binding.[2]

-

Ester Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[1] This reaction converts the ester into the corresponding phosphonic acid. The resulting phosphonic acid has a high affinity for metal ions, such as calcium, making it an excellent targeting moiety for bone tissue.[2][4] To maintain the ester form, it is critical to use anhydrous conditions and avoid strongly acidic or basic environments during reactions.[1]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable tool in several advanced applications.

1. PROTAC Synthesis: This molecule is frequently utilized as a PEG-based linker for the synthesis of PROTACs.[6][7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The length and flexibility of the PEG and alkyl chain are critical for enabling the optimal orientation of the target protein and the E3 ligase to form a stable and productive ternary complex.

2. Surface Modification of Nanoparticles and Implants: The phosphonate group serves as a robust anchor to metal oxide surfaces.[2][4] By grafting these molecules onto surfaces, researchers can:

-

Enhance Biocompatibility: The PEG chain creates a hydrophilic layer that repels proteins and cells, reducing fouling and improving the in-vivo performance of implants and nanoparticles.[2][10]

-

Improve Stability: The strong binding of the phosphonate group improves the stability of nanoparticles in aqueous and biological media.[2]

3. Targeted Drug Delivery: Following hydrolysis to the phosphonic acid, the linker can be used to target drugs to bone. The phosphonate group chelates calcium ions within the hydroxyapatite matrix of bone, leading to localized accumulation of the conjugated therapeutic agent.[2][4]

Experimental Protocols

The following section details methodologies for the synthesis, characterization, and key reactions of PEGylated phosphonic acid esters.

Protocol 1: General Synthesis via Michaelis-Arbuzov Reaction

This protocol describes a general pathway for synthesizing a PEG-alkyl-phosphonic acid ethyl ester from a corresponding halide. The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond.[11][12]

Materials:

-

m-PEG8-(CH2)12-halide (e.g., bromide)

-

Triethyl phosphite

-

Anhydrous Toluene (or other high-boiling, inert solvent)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane, Methanol)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve m-PEG8-(CH2)12-bromide (1.0 eq) in anhydrous toluene.

-

Addition of Reagent: Add triethyl phosphite (typically 1.1 - 1.5 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹H/³¹P NMR analysis of aliquots.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess triethyl phosphite under reduced pressure (vacuum distillation).

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel. Elute with a suitable solvent gradient, such as 0-10% methanol in dichloromethane, to isolate the pure this compound.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, 2112737-70-7 | BroadPharm [broadpharm.com]

- 4. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetmol.cn [targetmol.cn]

- 8. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 9. m-PEG8-(CH2)12-phosphonic acid ethyl ester_2112737-70-7_新研博美 [xinyanbm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemistry.uoc.gr [chemistry.uoc.gr]

An In-depth Technical Guide to m-PEG8-(CH2)12-phosphonic acid ethyl ester

CAS Number: 2112737-70-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG8-(CH2)12-phosphonic acid ethyl ester, a heterobifunctional linker molecule with significant applications in modern drug development. This document details its chemical properties, primary applications, and representative experimental protocols. The information herein is intended to serve as a valuable resource for researchers utilizing this and similar molecules in their work.

Core Properties and Specifications

This compound is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain of eight units, a twelve-carbon alkyl spacer, and a terminal phosphonic acid ethyl ester group.[1][2][3][4][5] This unique tripartite structure imparts a set of desirable physicochemical properties for bioconjugation and drug delivery applications.

| Property | Value | Source(s) |

| CAS Number | 2112737-70-7 | [1][2][3][4][5] |

| Molecular Formula | C31H65O11P | [3][4][5] |

| Molecular Weight | 644.82 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% to 98% | [3][4] |

| Storage Conditions | -20°C | [4] |

| Key Structural Features | - m-PEG8 chain for hydrophilicity- (CH2)12 alkyl spacer- Phosphonic acid ethyl ester for conjugation/targeting | N/A |

Primary Applications in Drug Development

The distinct chemical moieties of this compound define its utility in two principal areas of advanced drug development: as a flexible linker in Proteolysis Targeting Chimeras (PROTACs) and as a surface modification agent for nanoparticles in targeted drug delivery systems.

PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy.

The this compound serves as a long, flexible PEG-based linker.[1][2][3] The PEG chain enhances the solubility and cell permeability of the often large and hydrophobic PROTAC molecule. Its flexibility is crucial for allowing the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase. The length of the linker is a key parameter that requires optimization for each specific POI and E3 ligase pair to achieve maximal degradation potency.

Nanoparticle Surface Modification for Bone Targeting

The phosphonic acid group has a strong affinity for hydroxyapatite, the primary mineral component of bone. This interaction allows for the targeted delivery of nanoparticles to bone tissue. By functionalizing the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, or iron oxide nanoparticles) with this compound, these drug delivery systems can be directed to the bone.

The PEG component of the linker provides a hydrophilic shield on the nanoparticle surface, which reduces opsonization and subsequent clearance by the reticuloendothelial system, leading to prolonged circulation times. This "stealth" characteristic, combined with the active targeting conferred by the phosphonate group, makes this linker a valuable tool for developing therapies for bone-related diseases such as osteoporosis, bone metastases, and osteomyelitis.

Experimental Protocols

The following protocols are representative and based on established methodologies for similar PEG-phosphonate linkers. Optimization for specific applications and molecules is recommended.

Representative Synthesis of a PEG-Phosphonic Acid Ethyl Ester

The synthesis of this compound can be achieved through established methods for forming carbon-phosphorus bonds, such as the Michaelis-Arbuzov or Michaelis-Becker reactions. The following is a generalized protocol based on the Michaelis-Arbuzov reaction, starting from a halogenated PEG-alkyl precursor.

Materials:

-

m-PEG8-(CH2)12-Br (or other suitable halide)

-

Triethyl phosphite

-

Anhydrous, high-boiling point solvent (e.g., toluene or xylene)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane and methanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), dissolve m-PEG8-(CH2)12-Br (1.0 equivalent) in the anhydrous solvent.

-

Add an excess of triethyl phosphite (3.0-5.0 equivalents).

-

Heat the reaction mixture to reflux (typically 140-160°C) and maintain for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and solvent by vacuum distillation.

-

Purify the resulting residue by column chromatography on silica gel, using a gradient of methanol in dichloromethane to elute the final product, this compound.

Characterization:

-

¹H NMR and ³¹P NMR: To confirm the chemical structure and the formation of the phosphonate group.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.

Functionalization of Iron Oxide Nanoparticles (IONPs) for Bone Targeting

This protocol describes the surface modification of pre-synthesized IONPs with this compound via ligand exchange.

Materials:

-

Oleic acid-coated IONPs

-

This compound

-

Anhydrous solvents (e.g., chloroform, N,N-Dimethylformamide (DMF))

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Magnetic separator

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

Procedure:

-

Hydrolysis of the Ethyl Ester (Optional but Recommended): For stronger binding, the phosphonic acid ethyl ester can be hydrolyzed to the free phosphonic acid. This is typically achieved by treating the ester with an agent like bromotrimethylsilane (TMSBr) followed by methanolysis.

-

Dispersion of IONPs: Disperse the oleic acid-coated IONPs in an organic solvent like chloroform to a concentration of 10 mg/mL.

-

Ligand Exchange Reaction:

-

In a separate flask, dissolve the hydrolyzed m-PEG8-(CH2)12-phosphonic acid in a suitable solvent like DMF.

-

Add the phosphonic acid solution to the IONP dispersion at a molar ratio of approximately 10:1 (linker to IONP).

-

Sonicate the mixture for 30 minutes to ensure homogeneity.

-

Stir the reaction mixture at room temperature for 24 hours to facilitate the exchange of the oleic acid with the phosphonic acid linker.

-

-

Purification of Functionalized IONPs:

-

Precipitate the PEGylated IONPs by adding an excess of a non-solvent (e.g., diethyl ether).

-

Collect the nanoparticles using a magnetic separator and discard the supernatant.

-

Wash the nanoparticles three times with ethanol to remove unbound linker and residual oleic acid.

-

Resuspend the purified, functionalized IONPs in PBS (pH 7.4).

-

Characterization:

-

DLS: To determine the hydrodynamic size and zeta potential of the functionalized IONPs.

-

TEM: To visualize the morphology and size of the nanoparticles.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the PEG and phosphonate groups on the nanoparticle surface.

Visualizations: Workflows and Signaling Pathways

PROTAC Synthesis and Evaluation Workflow

Caption: A typical workflow for PROTAC synthesis and evaluation.

Nanoparticle Functionalization for Bone Targeting

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Updated Advances on Drugs and Bone-Targeting Nanoparticles for Osteoporosis Therapy: Carrier Materials, Modification, Function Mechanism, and Applications—A Systematic Review [mdpi.com]

An In-depth Technical Guide to m-PEG8-(CH2)12-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG8-(CH2)12-phosphonic acid ethyl ester, a heterobifunctional linker critical in modern drug development. It covers the molecule's physicochemical properties, a representative synthetic pathway, and detailed protocols for its characterization. The primary application of this linker in the formation of Proteolysis Targeting Chimeras (PROTACs) is also explored.

Physicochemical Properties

This compound is a compound that features a methoxy-terminated polyethylene glycol (PEG) chain, a dodecyl (12-carbon) alkyl spacer, and a terminal phosphonic acid ethyl ester group.[1][2] The PEG moiety imparts hydrophilicity and improves the solubility of the molecule in aqueous media, a desirable trait for biomedical applications.[1][] The long alkyl chain provides a significant hydrophobic spacer, and the phosphonic acid ethyl ester serves as a versatile functional handle for conjugation or as an anchoring group to metal surfaces.[4]

Table 1: Summary of Physicochemical Data

| Property | Value | References |

|---|---|---|

| Molecular Weight | 644.8 g/mol | [1][2][5][6] |

| Molecular Formula | C31H65O11P | [1][2][6] |

| CAS Number | 2112737-70-7 | [1][2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥98% | [1][2] |

| Storage | -20°C |[1] |

Core Application: PROTAC Synthesis

This molecule is primarily utilized as a PEG-based linker in the synthesis of PROTACs.[2][5] PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[5] They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[5] The this compound serves as the flexible linker that connects these two ligands, facilitating the formation of a ternary complex between the target protein and the E3 ligase, which leads to the target's degradation.

Caption: The PROTAC mechanism of action, illustrating the formation of a ternary complex and subsequent protein degradation.

Representative Synthesis and Purification

The synthesis of phosphonate esters is commonly achieved via the Michaelis-Arbuzov reaction.[7][8] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a carbon-phosphorus bond.[8] A representative protocol for the synthesis of this compound would involve the reaction of a halogenated m-PEG8-(CH2)12 precursor with triethyl phosphite.

Caption: A representative workflow for the synthesis and purification of the target compound.

This protocol is a representative example based on established methods for similar compounds.[7][8] Optimization may be required.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and under a nitrogen atmosphere, combine m-PEG8-(CH2)12-bromide (1.0 equivalent) with an excess of triethyl phosphite (3.0-5.0 equivalents).

-

Heating: Heat the reaction mixture to 140-160°C and maintain this temperature for 4-8 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting material is consumed.[8]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl phosphite and ethyl bromide byproduct via vacuum distillation.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate in hexane to yield the pure this compound.[7][8]

Analytical Characterization Protocols

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.[4][9] A combination of chromatographic and spectroscopic techniques is typically employed.

Caption: A logical workflow for the comprehensive analytical characterization of the synthesized linker.

Reverse-Phase HPLC (RP-HPLC) is used to assess the purity of the final compound by separating it from any residual starting materials or byproducts based on hydrophobicity.[9]

-

Column: C8 or C18 reverse-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B.

-

Detection: UV at 214 nm or Charged Aerosol Detection (CAD).[10]

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[4] Electrospray Ionization (ESI) is a common technique for this type of molecule.[11]

-

Ion Source: Electrospray Ionization (ESI).

-

Mode: Positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.

-

Expected m/z: The analysis should confirm the presence of an ion corresponding to the calculated mass of the compound (644.8 g/mol ).

NMR is the most powerful tool for unambiguous structural confirmation.[4]

-

¹H NMR: Will confirm the presence of protons associated with the methoxy group, the PEG backbone, the alkyl chain, and the ethyl ester groups. Integration of the peaks should correspond to the number of protons in each environment.

-

¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.

-

³¹P NMR: Will show a characteristic signal confirming the presence of the phosphonate group.

Table 2: Expected Outcomes from Analytical Characterization

| Technique | Purpose | Expected Result |

|---|---|---|

| RP-HPLC | Purity Assessment | A single major peak indicating high purity (>98%). |

| ESI-MS | Molecular Weight Verification | A mass peak corresponding to [M+H]⁺ or [M+Na]⁺ of ~644.8 Da. |

| ¹H, ¹³C, ³¹P NMR | Structural Elucidation | Spectra consistent with the proposed chemical structure. |

References

- 1. This compound, 2112737-70-7 | BroadPharm [broadpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 2112737-70-7 [amp.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. enovatia.com [enovatia.com]

The Strategic Application of m-PEG8-(CH2)12-phosphonic acid ethyl ester in PROTAC Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving beyond traditional occupancy-based inhibition to event-driven, catalytic degradation of target proteins. The rational design of these heterobifunctional molecules is critically dependent on the thoughtful selection of a chemical linker that connects the target-protein-binding warhead to the E3 ligase-recruiting ligand. This technical guide provides an in-depth analysis of "m-PEG8-(CH2)12-phosphonic acid ethyl ester," a bifunctional linker with significant potential in PROTAC development. While specific examples of PROTACs incorporating this exact linker are not yet prevalent in peer-reviewed literature, this document will elucidate its core attributes by examining its constituent parts: a polyethylene glycol (PEG) chain, a long alkyl spacer, and a phosphonic acid ethyl ester moiety. We will present a framework for its strategic application, including hypothetical performance data based on structurally similar linkers and detailed, representative experimental protocols for its incorporation into novel PROTACs.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1] This catalytic process underscores the importance of the PROTAC's molecular architecture, in which the linker is a pivotal component. The linker is not a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy, selectivity, and physicochemical properties.[2][3] It governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[]

The linker "this compound" (Molecular Formula: C31H65O11P, Molecular Weight: 644.82) is a hybrid design, combining features intended to address common challenges in PROTAC development such as solubility and cell permeability.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C31H65O11P | Generic |

| Molecular Weight | 644.82 g/mol | Generic |

| Description | A bifunctional linker with a methoxy-terminated PEG8 chain and a 12-carbon alkyl chain terminating in a phosphonic acid ethyl ester. | Generic |

Deconstructing the Linker: A Trifecta of Functionality

The structure of this compound suggests a multi-pronged approach to optimizing PROTAC performance.

-

m-PEG8 Moiety: The eight repeating ethylene glycol units impart hydrophilicity. This is a well-established strategy to improve the aqueous solubility of PROTACs, which are often large, lipophilic molecules that fall outside of traditional "drug-like" chemical space.[5][6] Enhanced solubility is crucial for improving handling, formulation, and bioavailability.[] The PEG chain also provides flexibility, allowing the two ends of the PROTAC to adopt an optimal orientation for ternary complex formation.[7]

-

(CH2)12 Alkyl Chain: The 12-carbon alkyl chain provides significant length. The distance between the POI and the E3 ligase is a critical parameter that must be empirically optimized for each target-ligase pair.[1] Long linkers can be essential for spanning the distance between the binding pockets of the two proteins and enabling productive ubiquitination.[7] While PEG chains add hydrophilicity, long alkyl chains are more lipophilic, which can contribute to improved membrane permeability.[] This hybrid PEG/alkyl structure represents a strategy to balance solubility and cell penetration.

-

Phosphonic Acid Ethyl Ester Group: This functional group serves two potential roles. Firstly, it acts as a reactive handle for conjugation to a warhead or E3 ligase ligand, typically one bearing a nucleophilic group like an amine or hydroxyl. Secondly, the ethyl ester form can act as a prodrug.[9] Phosphonic acids are negatively charged at physiological pH, which can impede cell membrane passage.[10] The neutral ethyl ester can enhance cell permeability, with the ester being subsequently hydrolyzed by intracellular esterases to release the active (and potentially more polar) phosphonic acid form.[9]

Visualizing the PROTAC Architecture and Mechanism

The diagrams below illustrate the fundamental structure of a PROTAC and the workflow for its synthesis and evaluation.

Quantitative Data: Learning from Analogous Linkers

While specific degradation data for PROTACs using this compound is not publicly available, we can infer potential performance from studies on PROTACs with long-chain PEG and alkyl/ether linkers. The optimal linker length is highly dependent on the specific POI and E3 ligase pair, but trends show that linkers of significant length are often required.[1]

Table 2: Representative Degradation Data for PROTACs with Long-Chain Linkers

| PROTAC Target | E3 Ligase | Linker Composition (Illustrative) | DC₅₀ | Dₘₐₓ (%) | Cell Line | Reference |

| TBK1 | CRBN | PEG/Alkyl (21 atoms) | 3 nM | >95% | Various | [1] |

| TBK1 | CRBN | PEG/Alkyl (29 atoms) | 292 nM | ~76% | Various | [1] |

| BRD4 | VHL | PEG4 | < 500 nM | >90% | H661 | [1] |

| mTOR | CRBN | C8 Alkyl | 45.4 nM | N/A | MDA-MB-231 | [5] |

| SMARCA2 | VHL | PEG5 | 1.8 nM | >95% | MOLM-13 | [5] |

This data is for illustrative purposes to demonstrate the impact of linker length and composition on PROTAC performance and is not derived from PROTACs using the specific linker of interest.

Experimental Protocols: A Roadmap for Synthesis and Evaluation

The synthesis of a PROTAC using a bifunctional linker like this compound is a modular process.[11] The strategy depends on the available functional groups on the warhead and the E3 ligase ligand. Given the linker's structure, one end is inert (methoxy), while the phosphonic acid ethyl ester is the reactive handle. A common approach would involve converting the phosphonic acid ethyl ester to a more reactive species or coupling it directly to a nucleophile.

Representative Synthesis Protocol

This protocol outlines a general, two-step approach for synthesizing a PROTAC. Note: This is a representative protocol and must be optimized for specific ligands.

Step 1: Activation of the Phosphonate and Coupling to the First Ligand (e.g., Amine-bearing Warhead)

-

Materials:

-

This compound (1.0 eq)

-

Amine-functionalized Warhead (1.1 eq)

-

Coupling agents (e.g., HATU, 1.5 eq; or EDC/HOBt)

-

Base (e.g., DIPEA, 3.0 eq)

-

Anhydrous solvent (e.g., DMF or DCM)

-

-

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Note: Direct amide coupling to a phosphonate is not standard. A more likely route involves hydrolysis of the ethyl ester to the phosphonic acid, followed by activation. For this representative protocol, we will assume a hypothetical direct coupling for simplicity, though in practice, conversion to a phosphonic chloride or other activated species might be necessary.

-

Add the amine-functionalized warhead to the solution.

-

Add the coupling agents (e.g., HATU) and the base (DIPEA).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, quench the reaction (e.g., with water) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ligand-linker intermediate by flash column chromatography on silica gel.

-

Step 2: Functionalization of the Methoxy End (Hypothetical)

The "m" in m-PEG indicates a methoxy cap, which is generally unreactive. To make this a bifunctional linker for sequential coupling, one would typically start with a linker that has two distinct, orthogonally protected reactive groups. If using a pre-made methoxy-capped linker, the synthesis must be linear, starting from the other end. The protocol above assumes the phosphonate is the point of first attachment. The second attachment would have to be to the warhead or E3 ligase ligand itself.

A more practical approach would use a linker with, for example, an azide at one end and the phosphonate at the other, allowing for "click chemistry" conjugation after the first coupling step.

Protocol for Evaluating PROTAC-Induced Protein Degradation

The most common method for quantifying PROTAC efficacy is by Western blot to determine the DC₅₀ and Dₘₐₓ values.[12][13]

-

Cell Culture and Treatment:

-

Plate a relevant human cell line at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the purified PROTAC in cell culture medium. A typical final concentration range is 0.1 nM to 10 µM.

-

Treat the cells with the different PROTAC concentrations and a vehicle control (e.g., DMSO) for a set period (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the total protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein lysates to equal concentrations and denature by boiling in Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Plot the normalized POI levels against the logarithm of the PROTAC concentration.

-

Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (the maximal degradation percentage).

-

Signaling Pathways and Logical Relationships

The ultimate biological effect of a PROTAC is dependent on the function of its target protein. By inducing the degradation of a key protein in a signaling cascade, a PROTAC can effectively shut down that pathway.

Conclusion

The bifunctional linker this compound is a promising, strategically designed tool for the synthesis of novel PROTACs. Its hybrid PEG-alkyl structure offers a compelling approach to balancing the often-competing requirements of aqueous solubility and cell permeability. The terminal phosphonic acid ethyl ester provides a versatile chemical handle for conjugation and may confer prodrug properties to enhance cellular uptake. While empirical validation is essential for any new PROTAC construct, the principles outlined in this guide provide a robust framework for researchers to harness the potential of this and similar linkers in the pursuit of next-generation protein degraders. The provided protocols and comparative data serve as a foundational resource for the rational design, synthesis, and evaluation of effective new therapeutic agents.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to m-PEG8-(CH2)12-phosphonic acid ethyl ester as a PEG-Based Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG8-(CH2)12-phosphonic acid ethyl ester, a heterobifunctional PEG-based linker. It covers the core chemical properties, applications in bioconjugation and surface modification, and detailed experimental protocols. This document is intended to be a valuable resource for professionals in the fields of drug delivery, diagnostics, and materials science.

Introduction to PEG-Based Linkers

Polyethylene glycol (PEG) linkers are indispensable tools in biotechnology and pharmaceutical development.[1][2] These flexible, hydrophilic spacers connect various molecules, such as drugs, proteins, or imaging agents, to other biomolecules or surfaces.[1][2] The inclusion of a PEG chain in a linker molecule offers several key advantages, including improved solubility of hydrophobic compounds, reduced immunogenicity of conjugated proteins, and enhanced stability by protecting biomolecules from enzymatic degradation.[1][] The ability to tune the length of the PEG chain allows for precise spatial control in the resulting conjugates.[1]

PEG linkers are broadly classified as monodispersed or polydispersed.[4] Monodispersed, or discrete PEGs (dPEGs), have a specific number of PEG units, resulting in a precise molecular weight, which is crucial for the development of uniform bioconjugates.[4] this compound is a monodispersed PEG linker, ensuring batch-to-batch consistency.

The phosphonate group in this particular linker provides a strong anchoring point to metal oxide surfaces, making it highly effective for the functionalization of nanoparticles.[5][6] This property is leveraged in applications ranging from drug delivery to diagnostics.[4][5][6]

Core Properties of this compound

This compound is a heterobifunctional linker featuring a methoxy-terminated PEG chain and a phosphonic acid ethyl ester group.[7] The methoxy group provides an inert terminus, while the phosphonic acid ethyl ester serves as the reactive handle for conjugation, typically after hydrolysis to the free phosphonic acid.[8] The long dodecyl (-(CH2)12-) chain adds a significant hydrophobic component to the linker.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [7] |

| Synonyms | Phosphonic acid, P-13,16,19,22,25,28,31,34-octaoxapentatriacont-1-yl-, diethyl ester | [9] |

| Molecular Formula | C31H65O11P | [7][9] |

| Molecular Weight | 644.8 g/mol | [7][10] |

| CAS Number | 2112737-70-7 | [7] |

| Purity | Typically ≥95% or ≥98% | [7][10][11] |

| Appearance | Solid | [12] |

| Storage Conditions | -20°C for long-term storage | [7] |

Key Applications

The unique structure of this compound makes it suitable for a range of advanced applications in drug development and materials science.

-

Surface Modification of Nanoparticles: The phosphonate group exhibits a high affinity for metal oxides, such as iron oxide, titanium dioxide, and hydroxyapatite.[5][8] This allows for the surface functionalization of nanoparticles to improve their colloidal stability, reduce non-specific protein adsorption, and prolong circulation times in vivo.[5] The PEG layer creates a "stealth" effect, reducing uptake by the reticuloendothelial system (RES).[5]

-

Targeted Drug Delivery: By modifying drug-loaded nanoparticles with this linker, it is possible to target specific tissues. For instance, the phosphonate's affinity for hydroxyapatite, the main component of bone, can be exploited for targeted drug delivery to bone tissues for treating conditions like osteoporosis or bone metastases.[13][14]

-

PROTAC Development: This linker is described as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[12][15][16] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[15] The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

The following are representative experimental protocols. These should be considered as templates and optimized for specific applications.

For most applications involving surface conjugation to metal oxides, the ethyl ester must be hydrolyzed to the free phosphonic acid to ensure strong binding.[8]

Materials:

-

This compound

-

Acidic or basic solution (e.g., HCl or NaOH)

-

31P NMR for monitoring

Protocol:

-

Dissolve the this compound in a suitable solvent.

-

Treat the solution with an acid or base to initiate hydrolysis.

-

Monitor the reaction's progress using 31P NMR spectroscopy until the ester is fully converted to the phosphonic acid.[8]

-

Neutralize the reaction mixture and purify the resulting m-PEG8-(CH2)12-phosphonic acid.

This protocol is adapted from general methods for functionalizing IONPs with PEG-phosphonic acid ligands.[5][8]

Materials:

-

Oleic acid-coated IONPs

-

m-PEG8-(CH2)12-phosphonic acid (hydrolyzed from the ethyl ester)

-

Solvents: Dichloromethane (DCM), ethanol, diethyl ether

-

Phosphate-buffered saline (PBS)

Protocol:

-

IONP Dispersion: Disperse the oleic acid-coated IONPs in dichloromethane.[17]

-

Linker Preparation: Dissolve the hydrolyzed m-PEG8-(CH2)12-phosphonic acid in a minimal amount of DCM or a co-solvent mixture.

-

Ligand Exchange Reaction:

-

Add the linker solution to the IONP dispersion. A molar excess of the PEG linker (e.g., 10-fold) is recommended.[14]

-

Sonicate the mixture for 30-60 minutes to ensure homogeneity.[14][17]

-

Stir the reaction mixture at room temperature for 24 hours to facilitate the exchange of oleic acid with the PEG-phosphonate linker.[14]

-

-

Purification:

-

Precipitate the PEGylated IONPs by adding an excess of a non-solvent like diethyl ether.[14]

-

Collect the nanoparticles using a magnetic separator and discard the supernatant.[14]

-

Wash the nanoparticles multiple times with ethanol to remove any remaining unbound linker and displaced oleic acid.[14]

-

Resuspend the purified, functionalized IONPs in PBS (pH 7.4) or another desired aqueous buffer.[14]

-

Table 2: Characterization of Functionalized Nanoparticles

| Analytical Method | Purpose | Expected Outcome |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles. | An increase in hydrodynamic diameter after PEGylation. |

| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A change in zeta potential, typically becoming more neutral after PEGylation. |

| Transmission Electron Microscopy (TEM) | To visualize the morphology and core size of the nanoparticles. | No significant change in the core size or morphology of the nanoparticles. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the PEG linker on the nanoparticle surface. | Appearance of characteristic PEG-related peaks (e.g., C-O-C stretching). |

| Thermogravimetric Analysis (TGA) | To quantify the amount of PEG grafted onto the nanoparticle surface. | Weight loss at temperatures corresponding to the decomposition of the organic PEG layer. |

While direct conjugation of the phosphonic acid ethyl ester to proteins is not efficient, the hydrolyzed phosphonic acid can be activated to react with primary amines on a protein (e.g., lysine residues).[8][18]

Materials:

-

Protein of interest

-

m-PEG8-(CH2)12-phosphonic acid (hydrolyzed)

-

Activation reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

-

Reaction buffer: Amine-free buffer such as 100 mM phosphate buffer, pH 7.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)

Protocol:

-

Protein Preparation:

-

If necessary, perform a buffer exchange to an amine-free buffer (e.g., PBS) using dialysis or a desalting column to a final concentration of 1-10 mg/mL.[19]

-

-

PEG Linker Activation:

-

Dissolve the hydrolyzed m-PEG8-(CH2)12-phosphonic acid in the reaction buffer.

-

Add EDC and NHS to activate the phosphonic acid, forming an NHS ester intermediate.[18]

-

-

PEGylation Reaction:

-

Reaction Quenching:

-

Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[19]

-

-

Purification of PEGylated Protein:

-

Remove unreacted PEG linker and byproducts using SEC or IEX.[19]

-

Table 3: Characterization of PEGylated Protein

| Analytical Method | Purpose | Expected Outcome |

| SDS-PAGE | To estimate the apparent molecular weight of the protein. | A band or smear at a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.[19] |

| Size-Exclusion Chromatography (SEC-HPLC) | To assess the purity and determine the extent of aggregation. | A shift in retention time to an earlier elution for the larger, PEGylated protein. |

| Mass Spectrometry (MS) | To determine the exact mass and the number of attached PEG molecules. | An increase in mass corresponding to the number of conjugated PEG linkers.[19] |

Visualized Workflows

The following diagrams illustrate common experimental workflows involving PEG-based linkers.

Caption: Workflow for surface functionalization of nanoparticles.

Caption: Logical pathway for PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable heterobifunctional linker for advanced applications in drug delivery, bioconjugation, and materials science. Its well-defined structure, combining a hydrophilic PEG chain, a hydrophobic alkyl chain, and a high-affinity phosphonate anchoring group, provides a unique set of properties. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this linker in their development of novel therapeutics and functional materials.

References

- 1. precisepeg.com [precisepeg.com]

- 2. chempep.com [chempep.com]

- 4. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 7. This compound, 2112737-70-7 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 2112737-70-7 [amp.chemicalbook.com]

- 10. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 11. M-PEG,methoxy PEG - High purity mPEG Linkers | AxisPharm [axispharm.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. targetmol.cn [targetmol.cn]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

"m-PEG8-(CH2)12-phosphonic acid ethyl ester" self-assembled monolayer (SAM) formation

An In-depth Technical Guide to the Formation of Self-Assembled Monolayers of m-PEG8-(CH2)12-phosphonic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are a cornerstone of surface engineering, enabling precise control over the interfacial properties of materials. This guide focuses on the formation of SAMs using this compound, a molecule designed to create biocompatible and protein-repellent surfaces on a variety of metal oxide substrates.

The molecule consists of three key components:

-

Phosphonic Acid Headgroup: This group has a strong affinity for metal oxide surfaces, forming robust, hydrolytically stable covalent bonds (M-O-P).[1][2] This provides a durable anchor for the monolayer.

-

Alkyl Spacer ((CH2)12): The 12-carbon alkyl chain contributes to the stability of the monolayer through van der Waals interactions between adjacent molecules, promoting a densely packed and well-ordered assembly.

-

Poly(ethylene glycol) (PEG) Tail (m-PEG8): The methoxy-terminated eight-unit PEG chain is hydrophilic and creates a steric barrier that effectively reduces the non-specific adsorption of proteins and other biomolecules.[1] This "bio-inert" character is critical for applications in medical implants, biosensors, and drug delivery systems.[1][3]

The ethyl ester on the phosphonic acid is a protecting group and must be hydrolyzed to the free phosphonic acid to enable binding to the substrate surface. This guide provides a comprehensive overview of the principles, experimental protocols, and expected outcomes for the formation of these advanced functional surfaces.

Core Principles of SAM Formation

The formation of a phosphonic acid-based SAM on a metal oxide surface is a multi-step process driven by the strong affinity of the phosphonic acid for the surface hydroxyl groups.

-

Surface Hydroxylation: The metal oxide substrate must present a sufficient density of surface hydroxyl (-OH) groups. These are the active sites for the binding of the phosphonic acid.[2][3]

-

Deprotection (Hydrolysis): The phosphonic acid ethyl ester must be converted to the active phosphonic acid (-PO(OH)2). This is typically achieved through acidic hydrolysis.

-

Adsorption and Binding: The phosphonic acid headgroup undergoes a condensation reaction with the surface hydroxyl groups, forming stable M-O-P covalent bonds.[2] The binding can be monodentate, bidentate, or tridentate, contributing to the high stability of the monolayer.[2]

-

Self-Organization: Van der Waals forces between the long alkyl chains of adjacent molecules drive the organization of the molecules into a densely packed, ordered monolayer.[2]

The final SAM presents a hydrophilic and bio-inert surface due to the outward-facing PEG chains.

Quantitative Data Summary

The following tables summarize the expected quantitative data for surfaces modified with m-PEG8-(CH2)12-phosphonic acid, based on data from analogous PEGylated phosphonic acid SAM systems.

Table 1: Expected Water Contact Angles

| Surface | Expected Water Contact Angle (°) | Implication |

| Unmodified Metal Oxide (e.g., TiO2, Al2O3) | 50 - 80 | Moderately Hydrophilic |

| m-PEG8-(CH2)12-phosphonic acid SAM | 20 - 40 | Hydrophilic |

Note: A significant decrease in the water contact angle is a primary indicator of the successful formation of a hydrophilic PEG-terminated SAM.[1]

Table 2: Expected X-ray Photoelectron Spectroscopy (XPS) Data

| Element | Key Peak | Expected Outcome |

| Phosphorus | P 2p | Presence of a peak around 133-134 eV on the modified surface, absent on the control.[1][2] |

| Carbon | C 1s | Significant increase in the C 1s signal. A high-resolution scan will show a dominant peak for C-O-C from the PEG chain around 286.5 eV.[1] |

| Substrate Metal | e.g., Ti 2p, Al 2p | Attenuation of the substrate signal due to the overlying monolayer. |

Experimental Protocols

This section provides detailed methodologies for the formation and characterization of m-PEG8-(CH2)12-phosphonic acid SAMs.

Materials

-

Substrate (e.g., Titanium dioxide, Aluminum oxide, Silicon wafer with native oxide)

-

This compound

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Anhydrous Ethanol or Isopropanol

-

Deionized (DI) water

-

Acetone

-

Nitrogen gas line

-

Glass beakers, tweezers, and a sonicator

Protocol 1: Deprotection of Ethyl Ester to Phosphonic Acid

This step is crucial to activate the molecule for surface binding.

-

Dissolution: Dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol).

-

Acidification: Add concentrated hydrochloric acid (35-37% in water). A common method is to reflux the mixture for 1 to 12 hours.[2]

-

Solvent Removal: After the reaction is complete, remove the excess HCl and water by distillation. Traces of water can be removed by azeotropic distillation with toluene.

-

Drying: Dry the resulting phosphonic acid product in a desiccator over P2O5.

Protocol 2: SAM Formation

-

Substrate Cleaning:

-

Sonicate the substrate sequentially in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants.[4]

-

Dry the substrate thoroughly with a stream of nitrogen gas.

-

Optional: For a highly reactive surface, treat the substrate with oxygen plasma or a UV-ozone cleaner immediately before deposition to generate a fresh, hydroxylated oxide layer.[3][4]

-

-

Solution Preparation:

-

Prepare a 0.1 mM to 1 mM solution of the deprotected m-PEG8-(CH2)12-phosphonic acid in anhydrous ethanol or isopropanol.[4]

-

Ensure the phosphonic acid is fully dissolved, using sonication if necessary.

-

-

SAM Deposition:

-

Immediately immerse the cleaned and dried substrate into the phosphonic acid solution.

-

Seal the container to prevent solvent evaporation and incubate for 12-24 hours at room temperature.[3]

-

-

Rinsing and Drying:

-

After incubation, remove the substrate from the solution.

-

Rinse the surface thoroughly with fresh anhydrous ethanol or isopropanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of nitrogen.

-

Protocol 3: Surface Characterization

-

Water Contact Angle (WCA) Goniometry:

-

X-ray Photoelectron Spectroscopy (XPS):

-

Place the modified substrate (and a clean, unmodified control) into the ultra-high vacuum (UHV) chamber of the XPS instrument.[2]

-

Acquire a survey scan to identify all elements present on the surface.

-

Acquire high-resolution scans for P 2p, C 1s, O 1s, and the primary metal of the substrate.[1][2]

-

The presence of a P 2p peak and a characteristic C-O peak in the C 1s spectrum confirms the successful formation of the SAM.[1]

-

Visualizations

Experimental Workflow

Caption: Workflow for m-PEG8-(CH2)12-phosphonic acid SAM formation.

SAM Formation Mechanism

Caption: Mechanism of phosphonic acid SAM formation on a metal oxide surface.

Conclusion

The formation of a self-assembled monolayer using m-PEG8-(CH2)12-phosphonic acid (after deprotection of the ethyl ester) provides a robust and reliable method for creating hydrophilic, protein-repellent surfaces. The strong phosphonate-metal oxide bond ensures the long-term stability of the coating, while the PEG chains impart the desired biocompatibility.[1][2] This makes it an invaluable technique for researchers in drug development, biomaterials science, and diagnostics, where controlling surface interactions at the molecular level is paramount. The protocols and expected data presented in this guide serve as a comprehensive resource for the successful implementation and verification of these advanced surface modifications.

References

Applications of PEGylated Phosphonic Acids in Surface Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for biomedical and biotechnological applications. Among the various chemical moieties employed for surface functionalization, PEGylated phosphonic acids have emerged as a particularly versatile and effective class of molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of PEGylated phosphonic acids in surface modification.

Poly(ethylene glycol) (PEG) is a biocompatible, hydrophilic, and protein-repellent polymer widely utilized to confer "stealth" properties to materials, minimizing non-specific protein adsorption and subsequent biological fouling.[1][2] The phosphonic acid group, on the other hand, serves as a robust anchor, forming strong, hydrolytically stable bonds with a variety of metal oxide surfaces such as titanium dioxide (TiO₂), iron oxide (Fe₃O₄), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[1][3][4] This powerful combination of a resilient surface anchor and a bio-inert polymer chain makes PEGylated phosphonic acids ideal candidates for a range of applications, including the development of biocompatible implants, advanced drug delivery systems, and highly sensitive biosensors.[1][5]

This guide will delve into the core principles of PEGylated phosphonic acid chemistry, present key quantitative data from seminal studies, provide detailed experimental protocols for surface modification and characterization, and illustrate fundamental concepts through clear, structured diagrams.

Core Applications

The unique properties of PEGylated phosphonic acids have led to their successful application in several key areas:

-

Anti-Fouling Surfaces for Biomedical Implants: A primary challenge for medical implants is the prevention of biofouling, the non-specific adsorption of proteins and cells that can lead to implant rejection and failure.[6] Surfaces modified with PEGylated phosphonic acids exhibit excellent resistance to biofouling.[1] The densely packed, hydrated PEG chains create a steric barrier that effectively prevents protein adhesion.[1][2] This is crucial for improving the longevity and performance of medical devices that come into contact with biological fluids.[1]

-

Targeted Drug Delivery: In the realm of drug delivery, PEGylated phosphonic acids are instrumental in the development of targeted therapeutic systems. The phosphonic acid moiety exhibits a strong affinity for calcium ions, making it an excellent targeting ligand for bone tissue, which is rich in hydroxyapatite.[7] This has been leveraged to deliver drugs for bone diseases like osteoporosis and bone metastases with increased efficacy and reduced systemic toxicity.[5][7] Furthermore, when used to coat nanoparticles, the PEG chains provide a "stealth" layer that increases their circulation time in the bloodstream, allowing for more effective targeting.[7]

-

Biosensor Development: The performance of biosensors is often limited by non-specific binding of molecules from the sample matrix to the sensor surface, which can obscure the desired signal.[8] By creating a non-fouling background, PEGylated phosphonic acid self-assembled monolayers (SAMs) significantly enhance the signal-to-noise ratio and sensitivity of biosensors.[3][8] These linkers can be co-assembled with other functional molecules to allow for the specific immobilization of bioreceptors like antibodies or enzymes.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, providing a comparative overview of the properties of surfaces and nanoparticles modified with PEGylated phosphonic acids.

Table 1: Physicochemical Properties of PEGylated Nanoparticles [5]

| Nanoparticle Formulation | Core Material | PEG Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| PEG(5)-BP-USPIOs | Iron Oxide | 5000 | 24 ± 3 | -1.24 | [8] |

| PEG-coated IONPs | Iron Oxide | 500, 2000, 5000 | Varies with PEG concentration | Not Reported | [5] |

| PEG-Asp-Lipo | Liposome | 2000 | ~120 | -35 | [9] |

Table 2: Surface Properties of Metal Oxides Modified with PEGylated Phosphonic Acids

| Substrate | PEGylated Phosphonic Acid | Water Contact Angle (°) | Adsorbed Protein (ng/cm²) | Reference |

| Titanium Dioxide (TiO₂) | m-PEG9-phosphonic acid | Expected to decrease significantly | N/A | [1] |

| Indium Tin Oxide (ITO) | m-PEG5-phosphonic acid ethyl ester | N/A | Excellent reduction | [6] |

| Metal Oxides | Mono- and Multi-phosphonic acid based PEGylated polymers | N/A | Excellent protein resistance | [10][11] |

Table 3: Performance of Multi-functionalized PEG Copolymers on Nanoparticles [10][12]

| Nanoparticle Core | Polymer | PEG Density (chains/nm²) | Layer Thickness (nm) | Stability in Biological Media |

| CeO₂, Fe₂O₃, TiO₂, Al₂O₃ | Multi-phosphonic acid based PEG copolymers | 0.2 - 0.5 | ~10 | > months |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PEGylated phosphonic acid and its application in surface modification.

Protocol 1: Synthesis of (PEG-4-oxobutyl)phosphonic acid[5]

This protocol describes a multi-step synthesis of a PEGylated phosphonic acid.

Step 1: Synthesis of Methyl 4-(diethoxyphosphoryl)butanoate

-

React methyl 4-bromobutyrate with triethylphosphite.

-

Heat the reaction mixture at 160°C overnight.

Step 2: Hydrolysis to 4-(diethoxyphosphoryl)butanoic acid

-

Treat the product from Step 1 with sodium hydroxide (NaOH) in water.

-

Stir the reaction at room temperature for 4 hours.

Step 3: PEGylation

-

React the acid from Step 2 with methoxy-PEG (mPEG) in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Use dichloromethane as the solvent.

-

Allow the reaction to proceed at room temperature overnight.

Step 4: Deprotection to Phosphonic Acid

-

Treat the PEGylated product with trimethylsilyl bromide (TMS-Br) at 0°C overnight.

-

Follow with methanolysis at 0°C for 4 hours to yield the final (PEG-4-oxobutyl)phosphonic acid.

Protocol 2: Surface Modification of Metal Oxide Substrates[1][3]

This protocol outlines the formation of a self-assembled monolayer (SAM) of a PEGylated phosphonic acid on a metal oxide surface.

Materials:

-

Metal oxide substrate (e.g., TiO₂, ITO)

-

m-PEG9-phosphonic acid

-

Anhydrous ethanol

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED ) or Oxygen plasma cleaner.

Procedure:

-

Substrate Cleaning:

-

Immerse the metal oxide substrate in freshly prepared piranha solution for 1-2 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Alternatively, treat the substrate with oxygen plasma to generate a reactive oxide layer with surface hydroxyl groups.[6]

-

Rinse the cleaned substrate extensively with deionized water and then with anhydrous ethanol.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Preparation of Phosphonic Acid Solution:

-

Prepare a 1 mM solution of m-PEG9-phosphonic acid in anhydrous ethanol.

-

-

SAM Formation:

-

Immerse the cleaned and dried substrate in the m-PEG9-phosphonic acid solution.

-

Incubate for 24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

-

Rinsing and Annealing:

-

Remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.

-

Dry the substrate under a stream of nitrogen gas.

-

Anneal the substrate in an oven at 120°C for 1 hour to promote the formation of stable phosphonate bonds with the surface.[3]

-

Protocol 3: Characterization of Modified Surfaces

1. X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface.

-

Acquire a survey spectrum to identify all elements present.

-

Acquire high-resolution spectra for carbon (C 1s), oxygen (O 1s), phosphorus (P 2p), and the specific metal of the substrate (e.g., Ti 2p).[13]

-

The presence of a P 2p peak (typically around 133-134 eV) confirms the successful grafting of the phosphonic acid.[13]

2. Water Contact Angle Goniometry: To assess the change in surface hydrophilicity.

-

Place a small droplet (2-5 µL) of deionized water on the modified surface.[1]

-

Measure the angle between the substrate and the tangent of the droplet. A significant decrease in the water contact angle compared to the unmodified surface indicates successful PEGylation.[1]

3. Atomic Force Microscopy (AFM): To characterize the surface topography and roughness.

-

Scan the surface in tapping mode to obtain height and phase images.

-

A smooth, uniform surface is indicative of a well-formed monolayer.

4. Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto a surface.[5]

-

Heat the modified material under a controlled atmosphere.

-

The weight loss at temperatures corresponding to the decomposition of the PEG chains can be used to calculate the grafting density.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to PEGylated phosphonic acids.

Caption: A simplified workflow for the synthesis of a PEGylated phosphonic acid.

Caption: Experimental workflow for modifying a metal oxide surface with PEG-phosphonic acid.

Caption: Logical relationship illustrating the anti-fouling mechanism of a PEGylated surface.

Conclusion

PEGylated phosphonic acids represent a powerful and versatile tool for the modification of metal oxide surfaces. Their ability to form stable, bio-inert coatings has significant implications for the development of advanced biomaterials, targeted drug delivery systems, and sensitive biosensors. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to harness the potential of this important class of molecules. As research in this area continues to evolve, we can anticipate the emergence of even more sophisticated applications, further solidifying the role of PEGylated phosphonic acids in shaping the future of biomedical and biotechnological innovation.

References